molecular formula C9H10N4O2 B2607100 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid CAS No. 4121-29-3

2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid

Cat. No.: B2607100
CAS No.: 4121-29-3
M. Wt: 206.205
InChI Key: ATKLFVDILQVMDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, such as 2-amino-3-{5H-pyrrolo[2,3-b]pyrazin-7-yl}propanoic acid, involves several steps . The process begins with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2 (acylethynyl)pyrroles . This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones . Finally, intramolecular cyclization (catalyzed by Cs 2 CO 3 /DMSO) of the prepared propargylic derivatives reaches the Z-configuration of “ (acylmethylidene)pyrrolo [1,2- a] pyrazines” .


Molecular Structure Analysis

The molecular structure of this compound is unique and allows for diverse functionalities. This structure is key to its potential applications in various fields such as drug discovery, molecular biology, and material science studies.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps . These reactions are crucial for the synthesis of the compound and its derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is used in the synthesis of various heterocyclic systems, playing a crucial role in forming novel structures like 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles and other pyrrolopyrazine derivatives. These have applications in various fields, including pharmaceuticals and material sciences (Volovenko & Dubinina, 2002).
  • The compound is a key player in the regioselective synthesis of dipyrrolopyrazine derivatives. These derivatives are studied for their optical and thermal properties, indicating potential in optoelectronic applications (Meti et al., 2017).

Material Science and Engineering

  • The compound is involved in the modification of poly vinyl alcohol/acrylic acid hydrogels, where it is used to form amine-treated polymers. These polymers exhibit increased thermal stability and swelling properties, making them suitable for medical applications, particularly due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Biological and Pharmaceutical Research

  • Pyrrolopyrazine derivatives have been studied as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), showing potential as anticancer agents. The derivatives show high selectivity and potency, contributing to the development of new therapeutic agents (Murphy et al., 2011).

Properties

IUPAC Name

2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-6(9(14)15)3-5-4-13-8-7(5)11-1-2-12-8/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKLFVDILQVMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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